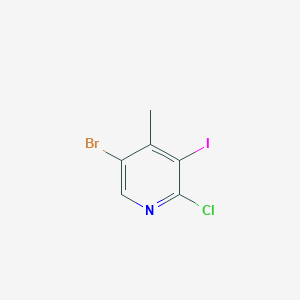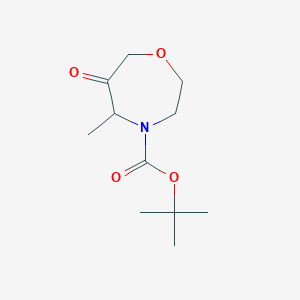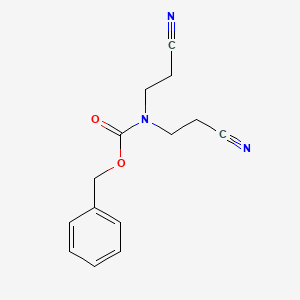![molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6](/img/structure/B1383978.png)
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
Descripción general
Descripción
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide, also known as BIMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. It is a type of isothiouronium, a functional group with the formula [RSC(NH2)2]+ (R = alkyl, aryl) .
Synthesis Analysis
A method to prepare multifunctional hydrogels by introducing isothiouronium groups into poly(ethylene glycol) diacrylate (PEGDA) hydrogels has been reported . The amphiphilic monomer 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), containing an isothiouronium group, was synthesized and copolymerized with PEGDA .Molecular Structure Analysis
The molecular weight of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is 323.25 g/mol. The molecular structure of isothiouronium compounds resembles guanidinium cations, with a planar CN2S core and short C–N bonds .Chemical Reactions Analysis
Isothiouronium groups can enhance adsorptivity or allow coupling of other functional groups through mild reactions after transformation to thiol groups . The isothiouronium groups can be reduced to thiols and subsequently used for the immobilization of functional enzymes on hydrogels .Aplicaciones Científicas De Investigación
Kinetic Studies and Intermediate Formation
The rearrangement of certain isothiuronium bromides has been studied, demonstrating the formation of various kinetically detectable intermediates. For example, the study by Váňa, Sedlák, and Hanusek (2010) explored the kinetics of S-(2-oxotetrahydrofuran-3-yl)-N-(4-methoxyphenyl)isothiuronium bromide. They observed the formation of intermediates like T(+/-), T(0), and T(-) under different pH conditions, offering insights into the reaction mechanism and intermediate stability (Váňa, Sedlák, & Hanusek, 2010).
Application in Synthesis and Molecular Docking
Biphenyl-based compounds have been synthesized for potential pharmaceutical applications. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives as tyrosinase inhibitors, demonstrating significant anti-tyrosinase activities. These findings highlight the application of biphenyl-based compounds in medical chemistry and drug design (Kwong et al., 2017).
Environmental Applications
The use of isothiouronium salts for environmental purposes, such as the removal of uranium(VI) ions from nuclear wastes and underground water, has been investigated. Gładysz-Płaska et al. (2018) studied the sorption of U(VI) ions on halloysite modified with various isothiouronium salts, finding that some modifications significantly enhanced the sorption capacity (Gładysz-Płaska et al., 2018).
Antitumor Activity
Isothiouronium salts have been explored for their potential antitumor activity. Ferreira et al. (2017) synthesized a series of isothiouronium salts and tested them against leukemia cells, finding that some compounds exhibited high antitumor activity with low toxicity toward non-tumoral cells (Ferreira et al., 2017).
Propiedades
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



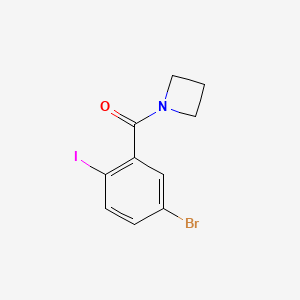
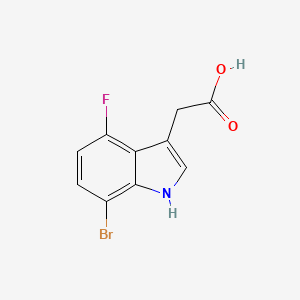
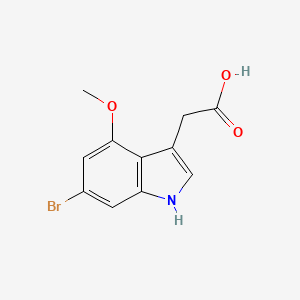
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
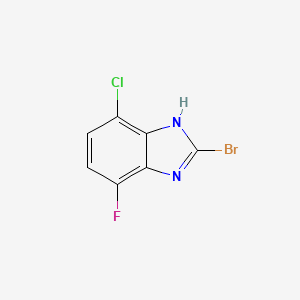

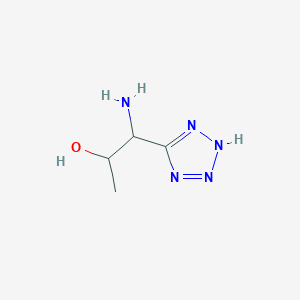
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)
